Éter de 2-yodoetilo

Descripción general

Descripción

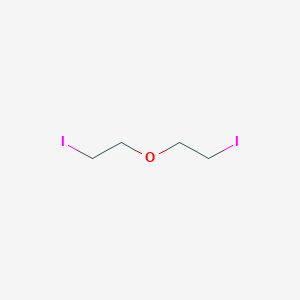

2-Iodoethyl ether, also known as 2-Iodoethyl ether, is a useful research compound. Its molecular formula is C4H8I2O and its molecular weight is 325.91 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Iodoethyl ether is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Iodoethyl ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Iodoethyl ether including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de fases estacionarias de intercambio aniónico estables en álcali

Éter de 2-yodoetilo: se utiliza en la síntesis de fases estacionarias de intercambio aniónico fuerte estables en álcali basadas en zirconia . Estas fases estacionarias son cruciales en cromatografía, especialmente al analizar compuestos básicos que requieren un entorno de pH estable.

Componente en enlaces PROTAC basados en PEG

This compound: es un componente en los enlaces PROTAC (Proteolysis Targeting Chimera) basados en PEG . Estos enlaces se utilizan en la síntesis de moléculas bifuncionales que pueden dirigirse y degradar proteínas específicas dentro de las células, un método con potencial terapéutico en el desarrollo de fármacos.

Safety and Hazards

Mecanismo De Acción

Target of Action

2-Iodoethyl ether, also known as 1-iodo-2-(2-iodoethoxy)ethane, is primarily used as a laboratory chemical and in the synthesis of substances . .

Biochemical Pathways

Its role in synthesis suggests it may be involved in various chemical reactions, but these would be dependent on the specific substances being synthesized .

Result of Action

As a synthetic chemical, its effects would likely be dependent on the specific substances it is used to synthesize .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Iodoethyl ether. For example, it is combustible and forms explosive mixtures with air on intense heating . Therefore, it should be stored in a well-ventilated place and kept away from heat, sparks, open flames, and hot surfaces .

Propiedades

IUPAC Name |

1-iodo-2-(2-iodoethoxy)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8I2O/c5-1-3-7-4-2-6/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWYDQETVMJZUOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CI)OCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8I2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30392405 | |

| Record name | 2-Iodoethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34270-90-1 | |

| Record name | 2-Iodoethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Iodoethyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of 2-iodoethyl ether in chemical synthesis?

A: 2-Iodoethyl ether is commonly employed as an alkylating agent in organic synthesis. Its primary function is to introduce the ethoxyethyl group (-CH2CH2OCH2CH2-) into target molecules. This reagent has been particularly useful in constructing macrocyclic compounds, as seen in its application for synthesizing crown ether derivatives [], chiral cryptands from sugar derivatives [], and triazolophanes containing oxygen and sulfur heteroatoms [].

Q2: How does the structure of 2-iodoethyl ether contribute to its reactivity in macrocycle formation?

A: The two iodoethyl groups present in 2-iodoethyl ether allow for a two-step alkylation process, crucial for closing macrocyclic rings. This reagent can react with two nucleophilic centers in a molecule, effectively linking them together through an ethylene bridge. For instance, it reacts with diaza crown ethers, forming quaternary salts that can be further demethylated to yield chiral cryptands [].

Q3: Can you explain the role of 2-iodoethyl ether in the synthesis of 1,3-dithiole-2-thione tetramers?

A: 2-Iodoethyl ether serves as a linker in the multi-step synthesis of crown ether derivative-annulated 1,3-dithiole-2-thione tetramers []. It reacts with 1,3-dithiole-2-thione-4,5-biscyanoethyl, ultimately contributing to the cyclic structure of the target tetramer.

Q4: Are there any studies investigating the potential of 2-iodoethyl ether derivatives in medicinal chemistry?

A: Yes, researchers have explored the use of 2-iodoethyl ether derivatives in synthesizing potential anticancer agents. One study involved using bis(2-iodoethyl) ether to prepare 3'-morpholino-pirarubicin derivatives []. These derivatives exhibited improved antitumor effects in murine tumor models, highlighting the potential of 2-iodoethyl ether-derived compounds in medicinal chemistry.

Q5: Has 2-iodoethyl ether been utilized in coordination chemistry?

A: Research demonstrates the use of 2-iodoethyl ether in synthesizing nickel(II) complexes containing macrocyclic ligands []. In this context, the reaction of a nickel(II) complex with 2-iodoethyl ether led to the formation of a six-coordinate complex. This complex incorporated a pentadentate macrocyclic ligand with N2S2O donor atoms, demonstrating the utility of 2-iodoethyl ether in constructing metal complexes with specific coordination environments.

Q6: What are the analytical techniques used to characterize compounds synthesized using 2-iodoethyl ether?

A6: Various analytical techniques are employed to characterize the compounds synthesized using 2-iodoethyl ether. These include:

- Nuclear Magnetic Resonance (NMR) spectroscopy: This technique provides structural information by analyzing the magnetic properties of atomic nuclei, as demonstrated in studies investigating glycosylation reactions [] and characterizing synthesized 1,3-dithiole-2-thione tetramers [].

- Mass Spectrometry (MS): MS is used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation patterns of the synthesized compounds [].

- Elemental Analysis (EA): This technique determines the percentage composition of elements in a compound, confirming its purity and elemental composition [].

- X-ray crystallography: This method is used to determine the three-dimensional structure of crystalline compounds, offering insights into the spatial arrangement of atoms within the molecule, as seen in the analysis of nickel(II) complexes [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane](/img/structure/B20448.png)

![2-[2-(2-Nitrophenyl)ethynyl]pyridine](/img/structure/B20464.png)